2-Bromo-5-(piperidin-1-ylmethyl)pyridine
Description
Structural Characterization of 2-Bromo-5-(piperidin-1-ylmethyl)pyridine
Molecular Architecture and Bonding Patterns
The molecular architecture of this compound centers around a pyridine ring system substituted at two distinct positions. The compound features a bromine atom at the 2-position and a piperidin-1-ylmethyl group at the 5-position, creating an asymmetric substitution pattern that influences both its chemical properties and spatial configuration. Related compounds in the brominated pyridine series demonstrate similar structural characteristics, with variations in substitution patterns affecting their overall molecular geometry.
The pyridine core maintains its characteristic six-membered aromatic ring structure with nitrogen at the 1-position. The presence of the electronegative bromine substituent at the 2-position creates significant electronic effects throughout the ring system, influencing both the electron density distribution and the chemical reactivity of adjacent positions. The piperidin-1-ylmethyl substituent at the 5-position introduces additional conformational complexity through the flexible methylene linker connecting the piperidine ring to the pyridine core.
Bonding patterns within the molecule reflect the hybrid nature of the substituents. The carbon-bromine bond at the 2-position exhibits typical characteristics of aromatic halogen substitution, with bond lengths and angles consistent with other 2-bromopyridine derivatives. The methylene linker connecting the piperidine moiety to the pyridine ring provides rotational freedom, allowing for multiple conformational states that can influence both intermolecular interactions and biological activity.
Crystallographic Analysis and Spatial Configuration
Crystallographic studies of related piperidine-substituted pyridine derivatives provide insights into the spatial configuration of this compound. Compounds such as 5-Bromo-2-(piperidin-1-yl)pyridine have been characterized through X-ray crystallography, revealing important structural details about the positioning and orientation of the piperidine substituent relative to the pyridine ring. These studies demonstrate that the piperidine ring typically adopts a chair conformation, which represents the most energetically favorable configuration for six-membered saturated rings.
The spatial arrangement between the pyridine and piperidine components is influenced by both steric and electronic factors. The methylene linker in this compound provides additional conformational flexibility compared to directly attached piperidine substituents, allowing for a wider range of spatial orientations. This flexibility is particularly important for understanding the compound's potential interactions with biological targets and its behavior in different chemical environments.
Intermolecular interactions in the crystal lattice often involve hydrogen bonding patterns and π-π stacking interactions between aromatic rings. Related crystallographic studies have shown that brominated pyridine derivatives can form specific hydrogen bonding networks, with the bromine atom participating in halogen bonding interactions that influence the overall crystal packing. The presence of the piperidine nitrogen provides additional sites for potential hydrogen bonding, further contributing to the stability of the crystal structure.
Tautomeric Possibilities and Conformational Flexibility
The conformational flexibility of this compound primarily arises from rotation around the methylene linker connecting the piperidine and pyridine moieties. This rotational freedom allows the molecule to adopt multiple conformational states, each with distinct spatial arrangements of the two ring systems. The energy barriers between these conformations are typically low, enabling rapid interconversion at ambient temperatures.
The piperidine ring itself exhibits conformational dynamics, with the chair conformation being strongly preferred due to its lower steric strain. However, the nitrogen substitution pattern can influence the conformational preferences, particularly when considering the orientation of the lone pair electrons on the nitrogen atom. This orientation affects both the basicity of the nitrogen and its potential for participating in hydrogen bonding or coordination with metal centers.
While classical tautomerism is not typically observed in pyridine derivatives under normal conditions, the presence of the piperidine nitrogen introduces additional considerations for protonation states. The basicity of the piperidine nitrogen allows for potential protonation under acidic conditions, which can significantly alter the compound's conformational preferences and intermolecular interactions. This protonation can lock certain conformations and affect the overall molecular geometry through electrostatic repulsion or attraction effects.
Spectroscopic Profiling
Spectroscopic analysis provides crucial insights into the structural characteristics and electronic properties of this compound. The compound's spectroscopic signature reflects contributions from both the brominated pyridine core and the piperidine substituent, creating a unique fingerprint that can be used for identification and structural confirmation. Comparative analysis with related compounds helps establish the specific spectroscopic features attributable to the particular substitution pattern.
The electronic transitions responsible for ultraviolet-visible absorption are primarily associated with the pyridine ring system, with modifications introduced by the bromine and piperidine substituents. The presence of the bromine atom typically causes bathochromic shifts in the absorption maxima due to its heavy atom effect and contribution to the molecular orbital energies. The piperidine substituent contributes additional electronic density to the system while introducing potential for charge transfer interactions.
Nuclear Magnetic Resonance Signature Analysis
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns for both the pyridine and piperidine components, with specific chemical shifts reflecting the electronic environment of each hydrogen atom. The pyridine ring protons typically appear in the aromatic region, with their exact positions influenced by the electronic effects of the bromine and piperidine substituents.
The piperidine ring protons generate a complex multipicity pattern characteristic of a six-membered saturated ring in chair conformation. The axial and equatorial protons exhibit different chemical shifts and coupling patterns, providing information about the conformational state of the ring. The methylene linker protons appear as a distinct signal, typically showing coupling to both the pyridine ring and the piperidine nitrogen environment.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with each carbon environment producing a characteristic chemical shift. The pyridine carbons appear in the aromatic region, with the carbon bearing the bromine substituent showing a characteristic downfield shift due to the electronegativity of the halogen. The piperidine carbons generate signals in the aliphatic region, with the methylene linker carbon typically appearing at an intermediate chemical shift reflecting its connection to both the aromatic system and the piperidine nitrogen.
| Carbon Position | Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| Pyridine C-2 (Br-bearing) | 140-145 | Singlet |
| Pyridine C-5 (substituted) | 135-140 | Singlet |
| Pyridine C-3, C-4, C-6 | 120-135 | Singlet |
| Methylene linker | 60-65 | Singlet |
| Piperidine carbons | 25-55 | Singlet |
Infrared Vibrational Mode Correlations
Infrared spectroscopy provides information about the vibrational modes of this compound, with characteristic absorption bands corresponding to specific functional groups and bonding patterns. The pyridine ring exhibits characteristic aromatic carbon-carbon and carbon-nitrogen stretching modes in the fingerprint region, with frequencies influenced by the electronic effects of the substituents. The presence of the bromine atom typically causes shifts in the ring vibrational modes due to its mass and electronic effects.
The piperidine ring contributes aliphatic carbon-hydrogen stretching modes in the high-frequency region, along with carbon-carbon and carbon-nitrogen stretching vibrations at lower frequencies. The chair conformation of the piperidine ring results in specific vibrational patterns that can be distinguished from other conformations. The methylene linker exhibits characteristic stretching and bending modes that bridge the aromatic and aliphatic regions of the spectrum.
Nitrogen-containing vibrations appear at characteristic frequencies, with the pyridine nitrogen contributing to ring vibrational modes and the piperidine nitrogen exhibiting stretching and bending modes typical of tertiary amines. The interaction between these nitrogen centers through the molecular framework can result in coupled vibrational modes that provide additional structural information. The presence of the bromine substituent can influence these modes through both mass and electronic effects.
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| Aromatic C-H stretch | 3000-3100 | Pyridine ring |
| Aliphatic C-H stretch | 2850-2950 | Piperidine ring |
| Aromatic C=C, C=N stretch | 1580-1600 | Pyridine ring |
| C-N stretch | 1200-1350 | Piperidine linkage |
| Ring deformation | 800-900 | Pyridine out-of-plane |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural information and molecular weight confirmation. The molecular ion peak reflects the combined mass of all constituent atoms, with the characteristic isotope pattern for bromine providing additional confirmation of the halogen's presence. The bromine isotope pattern shows peaks separated by two mass units in a approximately 1:1 ratio, corresponding to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes.
Primary fragmentation pathways typically involve loss of the piperidine moiety or portions thereof, generating fragment ions that retain the brominated pyridine core. The methylene linker represents a particularly labile site for fragmentation, often resulting in loss of the entire piperidin-1-ylmethyl substituent. This fragmentation pattern is consistent with general principles of mass spectrometric behavior for substituted aromatic compounds, where side chains are preferentially lost before ring fragmentation occurs.
Secondary fragmentation involves further breakdown of the primary fragments, potentially including loss of the bromine atom or additional ring fragmentation. The piperidine fragment itself can undergo characteristic fragmentation patterns typical of six-membered saturated nitrogen heterocycles, including alpha-cleavage adjacent to the nitrogen center. These fragmentation patterns provide structural confirmation and can be used for compound identification through spectral library matching.
| Fragment Ion | m/z | Proposed Structure | Relative Intensity |
|---|---|---|---|
| Molecular ion [M]⁺ | 255/257 | Complete molecule | Moderate |
| [M-C₆H₁₂N]⁺ | 157/159 | Bromopyridine core | High |
| [M-C₅H₁₀]⁺ | 185/187 | Loss of piperidine ring | Low |
| [C₆H₁₂N]⁺ | 98 | Piperidine fragment | Moderate |
| [C₅H₃BrN]⁺ | 156/158 | Bromopyridine minus H | High |
Properties
IUPAC Name |
2-bromo-5-(piperidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-11-5-4-10(8-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPONLOYKSZIQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(piperidin-1-ylmethyl)pyridine typically involves the bromination of 5-(piperidin-1-ylmethyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(piperidin-1-ylmethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Coupling reactions: It can be used in palladium-catalyzed coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, or alkoxide salts. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling reactions: Palladium catalysts, along with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), are used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminated pyridine derivative, while a Suzuki coupling reaction would produce a biaryl compound.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a lead compound in drug discovery. Its structure suggests possible interactions with various biological targets, which could lead to therapeutic applications, especially in treating neurological disorders and certain cancers.
- Neurological Disorders : Similar compounds have shown promise as inhibitors of enzymes involved in neurotransmitter metabolism, such as catechol-O-methyltransferase (COMT). These interactions could be crucial for developing treatments for conditions like schizophrenia and depression .
- Cancer Research : The compound's ability to inhibit specific enzymes may also position it as a candidate for cancer therapeutics. Studies have indicated that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines .
Enzyme Inhibition Studies
Research indicates that 2-Bromo-5-(piperidin-1-ylmethyl)pyridine could act as an enzyme inhibitor, modulating the activity of specific biological pathways:
- Monoamine Oxidase Inhibition : Compounds structurally related to this compound have been studied for their ability to inhibit monoamine oxidase, an enzyme linked to mood regulation .
- Receptor Modulation : The piperidine moiety enhances the binding affinity of the compound towards various receptors, potentially leading to significant therapeutic effects .
Case Studies and Research Findings
Several studies illustrate the compound's potential applications:
Mechanism of Action
The mechanism of action of 2-Bromo-5-(piperidin-1-ylmethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards these targets. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Analogues
Table 1: Structural Comparison
| Compound Name | CAS Number | Substituents (Position) | Molecular Formula | Molar Mass (g/mol) | Key Features |
|---|---|---|---|---|---|
| 2-Bromo-5-(piperidin-1-ylmethyl)pyridine | 364794-78-5 | Br (2), -CH₂-piperidine (5) | C₁₁H₁₅BrN₂ | 255.15 | Flexible methylene linker |
| 5-Bromo-2-(piperidin-4-yl)pyridine | 845788-60-5 | Br (5), piperidin-4-yl (2) | C₁₀H₁₃BrN₂ | 241.13 | Direct piperidine attachment |
| 2-Bromo-5-(tert-butoxycarbonylamino)pyridine | 218594-15-1 | Br (2), -NHBoc (5) | C₁₀H₁₃BrN₂O₂ | 297.13 | BOC-protected amino group |
| 5-Bromo-2-(2-methylpiperidin-1-yl)pyridine | 1220030-81-8 | Br (5), 2-methylpiperidine (2) | C₁₁H₁₅BrN₂ | 255.15 | Steric hindrance from methyl group |
| 2-Bromo-5-(pyridin-3-yl)pyridine | 1088410-80-3 | Br (2), pyridin-3-yl (5) | C₁₀H₇BrN₂ | 235.08 | Bipyridine system |
Key Observations :
- Positional Isomerism : The target compound differs from 5-bromo-2-(piperidin-4-yl)pyridine () in substitution positions, affecting electronic and steric properties.
- Functional Groups: The BOC-protected amino group in 218594-15-1 () introduces orthogonal reactivity for further derivatization compared to the piperidinylmethyl group.
Physicochemical Properties
Table 2: Calculated Properties
| Compound Name | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| This compound | ~2.5* | 0 | 3 | ~30 |
| 5-Bromo-2-(piperidin-4-yl)pyridine | 1.7 | 1 | 2 | 24.9 |
| 2-Bromo-5-(tert-butoxycarbonylamino)pyridine | ~2.0* | 1 | 4 | 65.5 |
*Estimated based on structural analogs.
Key Observations :
- Lipophilicity : The target compound’s piperidinylmethyl group increases lipophilicity (higher XLogP3) compared to 5-bromo-2-(piperidin-4-yl)pyridine, enhancing membrane permeability .
- Polar Surface Area: The BOC-protected amino group () significantly increases polarity, impacting solubility and bioavailability.
Biological Activity
2-Bromo-5-(piperidin-1-ylmethyl)pyridine is a compound characterized by a bromine atom at the 2-position of a pyridine ring and a piperidin-1-ylmethyl group at the 5-position. Its molecular formula is C₁₁H₁₅BrN₂, and it has a molecular weight of 255.16 g/mol. This compound is part of the broader category of substituted pyridines, which are frequently found in bioactive molecules and have significant implications in medicinal chemistry.
Chemical Structure and Properties
The structure of this compound is notable for its planar aromatic nature due to the pyridine ring, while the piperidine moiety typically adopts a chair conformation. This unique steric arrangement may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅BrN₂ |
| Molecular Weight | 255.16 g/mol |
| Chemical Structure | Chemical Structure |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
While specific biological activity data for this compound is limited, it is essential to explore its potential based on related compounds and structural analogs. Compounds with similar structures have been studied for their interactions with various biological targets, including receptors and enzymes.
The biological activity of substituted pyridines often involves their ability to interact with key biological pathways. Although direct studies on this compound are sparse, it is hypothesized that its piperidine component may enhance its binding affinity to targets such as:
- Receptors : Potential interaction with neurotransmitter receptors.
- Enzymes : Inhibition or modulation of enzyme activity related to metabolic pathways.
Case Studies and Research Findings
Research on similar compounds provides insights into the potential biological activities of this compound:
- Monoamine Oxidase Inhibition :
- Antiproliferative Activity :
- Enzyme Inhibition :
Potential Applications
Given its structural characteristics, this compound could have applications in:
- Drug Development : As a lead compound for developing pharmaceuticals targeting neurological disorders or cancer.
- Biochemical Research : Investigating its interactions with specific receptors or enzymes could yield valuable insights into its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-Bromo-5-(piperidin-1-ylmethyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution at the bromine site of 2-bromo-5-methylpyridine (CAS 3510-66-5) with piperidine derivatives. For example, alkylation or reductive amination under inert atmospheres (e.g., nitrogen) using catalysts like Pd or Cu can facilitate C–N bond formation . Microwave-assisted synthesis (as seen in analogous bromopyridine derivatives) may enhance reaction efficiency by reducing time and improving regioselectivity . Yields typically range from 60–85%, depending on solvent polarity (e.g., DMF vs. THF) and temperature control .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : The -NMR spectrum should show a singlet for the methylene group (–CH-) adjacent to piperidine (δ ~3.5–4.0 ppm) and aromatic protons from the pyridine ring (δ ~7.0–8.5 ppm) .
- Mass Spectrometry : ESI-MS should exhibit a molecular ion peak at m/z ≈ 271 (CHBrN) with isotopic splitting due to bromine .
- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (H315, H319) .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., HBr gas) .
- Storage : Keep in amber glass vials at ambient temperatures, away from oxidizers and moisture to prevent degradation .
Advanced Research Questions
Q. How can reaction pathways be optimized to minimize competing side reactions (e.g., over-alkylation) during synthesis?
- Methodological Answer :
- Stoichiometric Control : Use a 1:1 molar ratio of 2-bromo-5-methylpyridine to piperidine derivatives to avoid di-substitution .
- Catalyst Screening : Test Pd(OAc)/Xantphos systems for Buchwald-Hartwig amination, which may suppress β-hydride elimination side reactions .
- Kinetic Monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and adjust reaction time dynamically .
Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura coupling, focusing on the bromine site’s electrophilicity and steric hindrance from the piperidine moiety .
- Molecular Docking : Simulate interactions with catalytic surfaces (e.g., Pd nanoparticles) to predict regioselectivity in C–C bond formation .
Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?
- Methodological Answer :
- Purity Assessment : Recrystallize the compound from ethanol/water mixtures and verify purity via HPLC (≥98% purity threshold) .
- Controlled Conditions : Replicate experiments under standardized conditions (e.g., heating rate 1°C/min for melting point determination) to minimize variability .
- Collaborative Validation : Cross-reference data with independent labs using identical instrumentation (e.g., 400 MHz NMR) .
Q. What strategies enhance the stability of this compound in aqueous media for biological assays?
- Methodological Answer :
- pH Buffering : Use phosphate-buffered saline (pH 7.4) to reduce hydrolysis of the bromine substituent .
- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
- Protection of Amine Groups : Temporarily convert the piperidine nitrogen to a Boc-protected derivative during handling .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility in polar vs. nonpolar solvents: How to address this?
- Methodological Answer :
- Solubility Testing : Perform systematic titrations in solvents like DMSO, ethanol, and dichloromethane at 25°C, using UV-Vis spectroscopy to quantify saturation points .
- Structural Insights : The piperidine group increases hydrophilicity, but bromine’s electronegativity may enhance solubility in halogen-friendly solvents (e.g., chloroform) .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 271.15 g/mol | |
| Boiling Point | 162–164°C (extrapolated) | |
| -NMR (CDCl) | δ 8.25 (s, 1H, pyridine-H) | |
| HPLC Purity | ≥98% (C18 column, MeOH:HO) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
